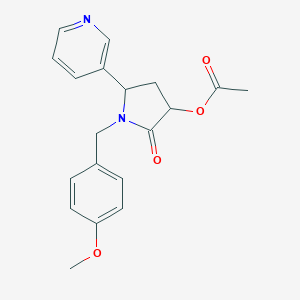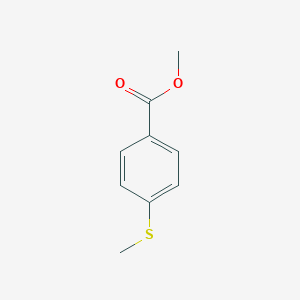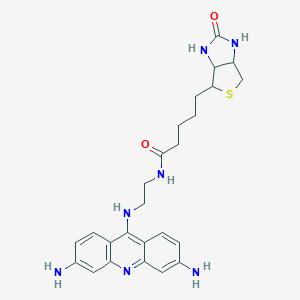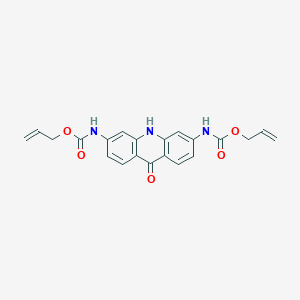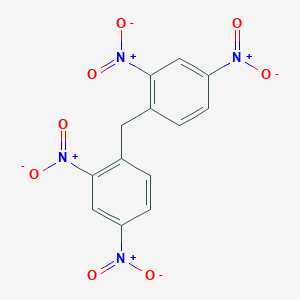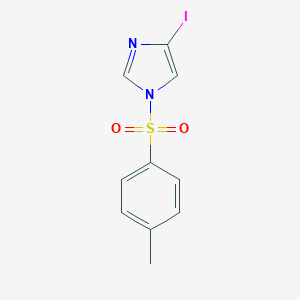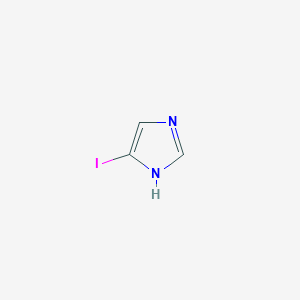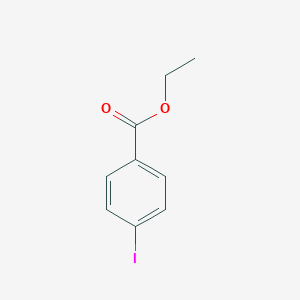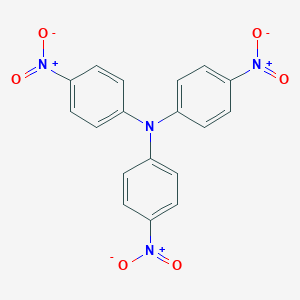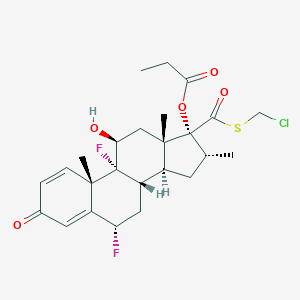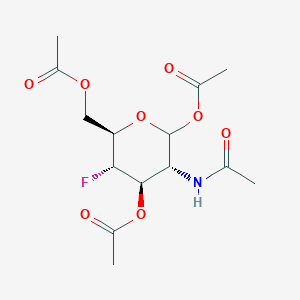
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves complex chemical processes. A notable approach includes the synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose, which have shown significant effects on cellular glycosaminoglycan biosynthesis (Berkin, Szarek, & Kisilevsky, 2000). Another method discussed involves one-pot synthesis techniques that offer a streamlined approach to creating complex glucosamine glycosyl donors from starting compounds (Pertel et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose has been elucidated through high-resolution mass spectrometry, revealing detailed fragmentation pathways and the effects of deuterium incorporation (Dougherty, Horton, Philips, & Wander, 1973). X-ray crystallography has also provided insights into the crystal structure, showcasing the spatial arrangement of atoms within the compound (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties
Research on the chemical reactions and properties of this compound highlights its versatility in forming glycosidic bonds and its potential as a starting material for the synthesis of complex oligosaccharides. Studies on the synthesis of related compounds such as uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) diphosphate have shed light on the chemical reactivity and potential applications of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose in the synthesis of biologically relevant molecules (Thomas, Abbas, & Matta, 1988).
Scientific Research Applications
-
Synthesis of Glucosamine Glycosyl Donors
- Field : Organic Chemistry
- Application : This compound is a starting material in the synthesis of a number of glucosamine glycosyl donors .
- Method : In the presence of excess anhydrous ferric chloride in dichloromethane, the glycosyl acetate easily reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .
- Results : The process results in the production of glucosamine glycosyl donors, which are important in various biochemical reactions .
-
Antitubercular and Antibacterial Activities
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of antitubercular and antibacterial agents .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
-
Synthesis of Glycosyl Donors
- Field : Organic Chemistry
- Application : This compound is used as a starting material in the synthesis of a number of glucosamine glycosyl donors .
- Method : The glycosyl acetate reacts with simple alkyl and carbohydrate alcohols in the presence of an excess of anhydrous ferric chloride in dichloromethane. This reaction gives stereoselectively the corresponding 1,2-trans glycosides .
- Results : The process results in the production of glucosamine glycosyl donors, which are important in various biochemical reactions .
-
Synthesis of Antitubercular and Antibacterial Agents
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of antitubercular and antibacterial agents .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
Safety And Hazards
Future Directions
The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-LSGALXMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431322 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | |
CAS RN |
116049-57-1 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




